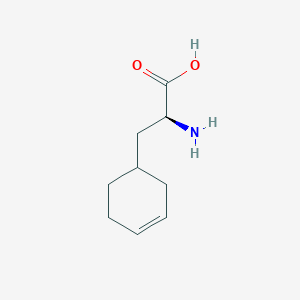

(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid

Description

(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid (CAS: 50305-67-4) is a non-proteinogenic amino acid characterized by a cyclohexene ring substituted at the β-position of the alanine backbone. Its molecular formula is C₉H₁₅NO₂, with a molar mass of 169.22 g/mol . The cyclohexene moiety introduces stereochemical complexity and influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. This compound is primarily used in research settings for studying enzyme-substrate interactions and as a synthetic intermediate in medicinal chemistry .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-cyclohex-3-en-1-ylpropanoic acid |

InChI |

InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12)/t7?,8-/m0/s1 |

InChI Key |

UQNYOKSFRVGRQV-MQWKRIRWSA-N |

Isomeric SMILES |

C1CC(CC=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(CC=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and a protected amino acid derivative.

Cycloaddition Reaction: The cyclohexene undergoes a cycloaddition reaction with a suitable reagent to introduce the amino group at the desired position.

Deprotection: The protected amino acid derivative is then deprotected under mild conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Amino Acid Backbone Reactions

The compound participates in reactions characteristic of α-amino acids, driven by its amine (-NH₂) and carboxylic acid (-COOH) groups.

Esterification

Reaction of the carboxylic acid group with alcohols forms esters, a key step in protecting the acid functionality during synthesis:

-

Conditions : Acid catalysis (e.g., H₂SO₄) or coupling agents like DCC.

-

Applications : Intermediate for peptide synthesis or prodrug design .

Peptide Bond Formation

The amino group undergoes condensation with carboxylic acids to form peptides :

-

Conditions : Activated esters (e.g., N-hydroxysuccinimide) or carbodiimide reagents.

-

Stereochemical Impact : The (2S) configuration ensures chirality is retained in peptide products .

Acid-Base Reactions

-

Deprotonation : The carboxylic acid (pKa ≈ 2.3) deprotonates in basic media to form carboxylate salts.

-

Amino Group Protonation : The amine (pKa ≈ 9.7) protonates in acidic solutions, forming ammonium ions .

Cyclohexene Ring Reactivity

The cyclohex-3-en-1-yl group enables addition and cycloaddition reactions.

Derivatization for Drug Development

The compound serves as a scaffold for structural modifications:

Side-Chain Functionalization

-

Epoxidation : Reaction with peracids forms epoxides, enhancing electrophilicity for nucleophilic attack .

-

Sulfonation : Introduces sulfonic acid groups to improve solubility.

Comparison with Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| (2S)-2-Amino-3-cyclohexylpropanoic acid | Saturated cyclohexane ring | Reduced electrophilic addition potential |

| (S)-α-amino-norbornene-propanoic acid | Norbornene ring | Enhanced strain for faster cycloadditions |

Mechanistic Insights

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid is used as a building block in the synthesis of complex organic molecules.

Biology:

Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its unique structure.

Medicine:

Drug Development:

Industry:

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic or Heterocyclic Substituents

Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid]

- Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of cyclohexene.

- Molecular Formula: C₉H₁₁NO₄ (molar mass: 197.2 g/mol) .

- Key Differences :

(2S)-2-Amino-3-(tetrazol-2-yl)propanoic Acid

- Structure : Substituted with a tetrazole ring (a nitrogen-rich heterocycle) at the β-position.

- Molecular Formula : C₄H₆N₄O₂ (molar mass: 142.12 g/mol) .

- Key Differences: The tetrazole group enhances acidity (pKa ~4–5) and metal-chelating properties. Potential applications in coordination chemistry and as a bioisostere for carboxylic acids .

Cyclohexene Derivatives with Modified Functional Groups

(2S)-2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic Acid

- Structure : Contains a 3,4-dioxocyclohexadienyl group.

- Molecular Formula: C₉H₉NO₄ (molar mass: 195.17 g/mol) .

- Key Differences: The conjugated dienone system increases electrophilicity, making it reactive toward nucleophiles. Potential use in synthesizing quinone-based pharmaceuticals or redox-active probes .

(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic Acid

Extended or Complex Derivatives

(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride

- Structure : Includes a diazenylphenyl (azo) group.

- Molecular Formula : C₁₅H₁₆ClN₃O₂ (molar mass: 305.76 g/mol) .

- Key Differences: The azo group introduces chromophoric properties (UV-Vis absorption) and pH-dependent tautomerism. Potential applications in dye chemistry or as a photoresponsive biomolecule .

(2S)-3-[3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxypropanoic Acid

- Structure: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxypropanoic acid chain.

- Molecular Formula : C₂₇H₃₂N₂O₆ (molar mass: 480.6 g/mol) .

- Key Differences: The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis. The hydroxypropanoic acid moiety adds chirality and hydrogen-bonding sites for supramolecular assembly .

Comparative Analysis Table

Biological Activity

(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid, also known as (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid, is a non-proteinogenic amino acid with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclohexene ring attached to a propanoic acid backbone, contributes to its distinctive biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

- Molecular Formula : C₉H₁₅NO₂

- Molar Mass : Approximately 169.22 g/mol

- Structural Features : The presence of the cyclohexene moiety influences its reactivity and biological interactions.

Neurotransmitter Potential

Research indicates that this compound may function as a neurotransmitter or neuromodulator. Its structural similarity to common amino acids involved in neurotransmission suggests possible interactions with neurotransmitter receptors, which could influence synaptic transmission and neuronal signaling pathways. Preliminary studies have shown binding affinities with various receptors, indicating its potential role in modulating neural activity .

Interaction Studies

Studies have focused on the compound's binding affinities with neurotransmitter receptors such as NMDA and AMPA receptors. These receptors are critical for synaptic plasticity and memory formation. The unique cyclohexene structure may enhance receptor binding affinity compared to simpler amino acid analogs, making it a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S)-2-Amino-3-(phenyl)propanoic acid | C₉H₁₃NO₂ | Contains a phenyl group instead of cyclohexene |

| (2S)-2-Amino-4-methylpentanoic acid | C₇H₁₅NO₂ | Aliphatic chain; lacks aromatic properties |

| (S)-α-Amino-3-cyclohexene-propionic acid | C₉H₁₅NO₂ | Similar structure but different stereochemistry |

The comparison highlights that the cyclohexene ring in this compound provides unique steric and electronic properties that may enhance its biological activities compared to other amino acids.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, which can vary based on desired purity and yield. This compound has potential applications in drug design, particularly as a building block for novel biomolecules . Its unique properties make it valuable for developing new therapeutic agents targeting neurological disorders.

Case Studies

Several case studies have examined the pharmacological effects of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating glutamate receptor activity.

- Behavioral Studies : Animal models treated with this amino acid showed improved cognitive functions, suggesting its role in enhancing memory and learning processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-3-(cyclohex-3-en-1-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is preferred to achieve high enantiomeric purity. For example, using (S)-tert-butyl sulfinamide as a chiral directing agent ensures stereoselective formation of the α-amino acid backbone . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically impact yield and stereochemical outcomes. Post-synthesis, chiral HPLC or polarimetry should validate purity (>98% ee) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine spectroscopic and computational tools:

- NMR : H and C NMR to confirm cyclohexene ring geometry and amino acid backbone configuration. NOESY detects spatial proximity between the cyclohexene protons and the α-carbon .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline form .

- DFT calculations : Predict electronic effects of the cyclohexene moiety on pKa (e.g., amino group basicity) and reactivity .

Q. What are the primary biological targets of this compound in biochemical studies?

- Methodology : Screen against glutamate receptor subtypes (e.g., NMDA, AMPA) due to structural similarity to endogenous ligands. Use radioligand binding assays (e.g., H-MK-801 for NMDA receptors) to quantify affinity (). Compare with fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives) to assess substituent effects on receptor selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. primary neurons) and buffer conditions (e.g., Mg concentration for NMDA receptor studies) .

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and in-house studies to identify outliers. For example, discrepancies in IC values may arise from differences in allosteric vs. orthosteric binding assays .

- Structural analogs : Test derivatives (e.g., cyclohexane vs. cyclohexene) to isolate the role of ring unsaturation in activity .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

- Methodology :

- Protecting groups : Use Boc (tert-butoxycarbonyl) for the amino group to prevent racemization during cyclohexene coupling .

- Catalysis : Employ Pd-catalyzed cross-coupling for stereoretentive C–C bond formation. For example, Suzuki-Miyaura coupling with cyclohexenyl boronic acid derivatives .

- Kinetic control : Lower reaction temperatures (−10°C) favor the desired (2S) configuration by slowing epimerization .

Q. How does the cyclohexene moiety influence the compound’s interaction with enzymes like aminoacyl-tRNA synthetases?

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions between the cyclohexene ring and hydrophobic pockets in the enzyme active site .

- Enzymatic assays : Measure kinetic parameters (, ) using ATP-pyrophosphate exchange assays. Compare with non-cyclic analogs to quantify steric/electronic contributions .

- Mutagenesis : Introduce point mutations (e.g., Phe→Ala in the active site) to identify residues critical for substrate recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.